molecular formula C17H27N3O3 B12807766 Ethyl 4-(((diethylamino)acetyl)amino)-3,5-dimethylphenylcarbamate CAS No. 93737-03-2

Ethyl 4-(((diethylamino)acetyl)amino)-3,5-dimethylphenylcarbamate

Cat. No.: B12807766
CAS No.: 93737-03-2
M. Wt: 321.4 g/mol
InChI Key: BICZTUOPROFDRM-UHFFFAOYSA-N
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Description

Ethyl 4-(((diethylamino)acetyl)amino)-3,5-dimethylphenylcarbamate is a complex organic compound with the molecular formula C17H25N3O4. This compound is known for its unique chemical structure, which includes a carbamate group, a diethylamino group, and a dimethylphenyl group. It is used in various scientific research applications due to its distinct properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(((diethylamino)acetyl)amino)-3,5-dimethylphenylcarbamate typically involves multiple steps. One common method includes the reaction of 3,5-dimethylphenyl isocyanate with diethylaminoacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as using less hazardous solvents and catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(((diethylamino)acetyl)amino)-3,5-dimethylphenylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

Ethyl 4-(((diethylamino)acetyl)amino)-3,5-dimethylphenylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(((diethylamino)acetyl)amino)-3,5-dimethylphenylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-N-[2-(diethylamino)ethyl]benzamide: Similar in structure but differs in the functional groups attached to the aromatic ring.

    Dimethylethanolamine: Contains a diethylamino group but lacks the carbamate and phenyl groups.

Uniqueness

Ethyl 4-(((diethylamino)acetyl)amino)-3,5-dimethylphenylcarbamate is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

CAS No.

93737-03-2

Molecular Formula

C17H27N3O3

Molecular Weight

321.4 g/mol

IUPAC Name

ethyl N-[4-[[2-(diethylamino)acetyl]amino]-3,5-dimethylphenyl]carbamate

InChI

InChI=1S/C17H27N3O3/c1-6-20(7-2)11-15(21)19-16-12(4)9-14(10-13(16)5)18-17(22)23-8-3/h9-10H,6-8,11H2,1-5H3,(H,18,22)(H,19,21)

InChI Key

BICZTUOPROFDRM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(=O)NC1=C(C=C(C=C1C)NC(=O)OCC)C

Origin of Product

United States

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